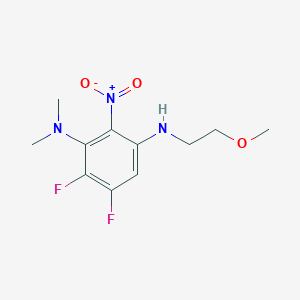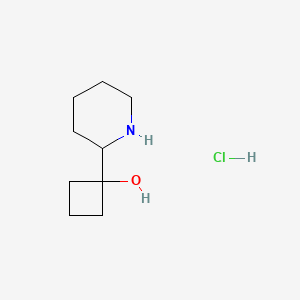
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine, also known as 4,5-difluoro-N1-methoxyethyl-2-nitrobenzene-1,3-diamine (DFNEMND), is an organic compound with a wide range of applications in scientific research. It is an aromatic diamine that is used in multiple biochemical and physiological studies, as well as a building block for organic synthesis. DFNEMND is a versatile compound that is widely used in the laboratory due to its low cost and high reactivity.
科学研究应用
DFNEMND is widely used in scientific research due to its versatile properties. It has been used in a variety of biochemical and physiological studies, including studies on enzyme-catalyzed reactions, protein folding, and DNA-protein interactions. It has also been used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
作用机制
DFNEMND acts as a substrate in biochemical and physiological studies. It is a highly reactive compound and can be used to catalyze a variety of reactions, including the hydrolysis of proteins and nucleic acids. It can also be used to catalyze the formation of covalent bonds between substrates, such as proteins and nucleic acids.
Biochemical and Physiological Effects
DFNEMND has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, including proteases and phosphatases. It has also been found to have an inhibitory effect on the formation of covalent bonds between proteins and nucleic acids. In addition, DFNEMND has been found to have an inhibitory effect on the activity of certain hormones, such as insulin.
实验室实验的优点和局限性
The use of DFNEMND in laboratory experiments has several advantages. It is a low-cost compound that is highly reactive and can be used to catalyze a variety of reactions. It is also a versatile compound that can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. However, DFNEMND is also limited in its use in laboratory experiments. It has a short shelf-life and should be stored in a cool, dark place. In addition, it can be toxic if not handled properly.
未来方向
The use of DFNEMND in scientific research is expected to continue to grow in the future. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, it can be used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. Furthermore, it is expected that the use of DFNEMND in laboratory experiments will continue to increase, as it is a low-cost and highly reactive compound. Finally, further research is needed to better understand the biochemical and physiological effects of DFNEMND, as well as its potential toxicity.
合成方法
DFNEMND is synthesized through a two-step procedure. The first step involves the reaction of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine-2-nitrobenzene-1,3-diamine with ethyl 2-methoxyethoxymethyl ether in the presence of a base. This reaction yields this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine. The second step involves the hydrolysis of the product with aqueous acid to form this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine.
属性
IUPAC Name |
4,5-difluoro-1-N-(2-methoxyethyl)-3-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O3/c1-15(2)11-9(13)7(12)6-8(10(11)16(17)18)14-4-5-19-3/h6,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVFCLYRYLZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1F)F)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)


![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)

